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Compound of Interest

Compound Name: 5-Ethyl-2,3-dimethyloctane

Cat. No.: B14537404 Get Quote

This guide provides a detailed overview of the expected spectroscopic data for 5-Ethyl-2,3-
dimethyloctane, catering to researchers, scientists, and professionals in drug development.

The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, details the experimental protocols for acquiring such data, and

includes a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data
Due to the absence of readily available experimental spectra for 5-Ethyl-2,3-dimethyloctane,

this section presents predicted data based on the compound's structure and established

principles of spectroscopy for branched alkanes.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 5-Ethyl-2,3-dimethyloctane is expected to show a complex pattern

of overlapping signals in the upfield region (typically 0.7-1.5 ppm), which is characteristic of

alkanes. The chemical shifts are influenced by the degree of substitution of the carbon atom to

which the protons are attached.
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Proton Environment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity Integration

Primary (CH₃) 0.8 - 1.0 Triplet (t), Doublet (d) 15H

Secondary (CH₂) 1.2 - 1.4 Multiplet (m) 6H

Tertiary (CH) 1.4 - 1.7 Multiplet (m) 5H

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum will display distinct signals for each chemically non-equivalent carbon

atom. The chemical shifts for alkanes typically fall within the 10-60 ppm range.

Carbon Environment Predicted Chemical Shift (ppm)

Primary (CH₃) 10 - 20

Secondary (CH₂) 20 - 40

Tertiary (CH) 30 - 50

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is primarily characterized by C-H stretching and bending

vibrations.[1]

Vibrational Mode
Predicted Absorption Range

(cm⁻¹)
Intensity

C-H Stretch 2850 - 3000 Strong

C-H Bend (Scissoring) 1450 - 1470 Medium

C-H Rock (Methyl) 1350 - 1370 Medium

Mass Spectrometry (MS)
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Electron Ionization (EI) mass spectrometry of 5-Ethyl-2,3-dimethyloctane (molar mass:

170.33 g/mol ) is expected to yield a molecular ion peak (M⁺) at m/z 170, although it may be

weak due to the highly branched nature of the alkane, which promotes fragmentation.[2][3]

Fragmentation of branched alkanes is dominated by cleavage at the branching points to form

more stable carbocations.[4][5]

m/z Value Predicted Fragment Significance

170 [C₁₂H₂₆]⁺ Molecular Ion (M⁺)

141 [M - C₂H₅]⁺ Loss of an ethyl group

127 [M - C₃H₇]⁺ Loss of a propyl group

99 [M - C₅H₁₁]⁺ Loss of a pentyl group

71 [C₅H₁₁]⁺ Pentyl cation

57 [C₄H₉]⁺ Butyl cation

43 [C₃H₇]⁺ Propyl cation

29 [C₂H₅]⁺ Ethyl cation

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of 5-
Ethyl-2,3-dimethyloctane.

Methodology:

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of 5-Ethyl-2,3-dimethyloctane in approximately 0.7 mL of

a deuterated solvent (e.g., chloroform-d, CDCl₃).[6]

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[6]
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The sample should be filtered through a small plug of glass wool in a Pasteur pipette into

a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

Acquire the ¹H NMR spectrum, typically with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number

of scans and a longer acquisition time will be necessary.[8]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 5-Ethyl-2,3-dimethyloctane using

Fourier Transform Infrared (FT-IR) spectroscopy.

Methodology:

Sample Preparation (Neat Liquid):

Place a drop of liquid 5-Ethyl-2,3-dimethyloctane onto a salt plate (e.g., NaCl or KBr).[9]

Place a second salt plate on top to create a thin liquid film.

Instrument Setup:

Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.
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Ensure the instrument is set to scan the mid-IR range (typically 4000 to 400 cm⁻¹).[10]

Data Acquisition:

Acquire a background spectrum of the clean, empty salt plates.

Acquire the sample spectrum. The instrument's software will automatically ratio the

sample spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol) and dry them

after the measurement.[9]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 5-Ethyl-2,3-
dimethyloctane using Electron Ionization Mass Spectrometry (EI-MS).

Methodology:

Sample Introduction:

Inject a small amount of the volatile liquid sample into the mass spectrometer, where it is

vaporized upon entry into the high-vacuum system.[11]

Ionization:

The vaporized sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV).[11] This causes the ejection of an electron from the molecule, forming a

positively charged molecular ion (a radical cation).[12]

Mass Analysis:

The molecular ions and any fragment ions produced are accelerated by an electric field

into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Detection:

A detector records the abundance of each ion at a specific m/z value, generating the mass

spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis

Sample Preparation
(Dissolution/Neat)

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
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Caption: A diagram illustrating the general workflow of spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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